![molecular formula C20H19NO2S B2784901 N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 831240-77-8](/img/structure/B2784901.png)
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a furan derivative that has been synthesized using different methods and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is not fully understood. However, it has been suggested that the compound interacts with specific targets in the body, including proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different studies. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the activity of specific enzymes in the body, including acetylcholinesterase and monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its limited solubility in water can be a challenge in some experiments, and its high cost can limit its use in some research projects.
Direcciones Futuras
There are several future directions for the research on N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Another direction is to investigate its interaction with specific proteins and enzymes in the body, which could lead to the discovery of new targets for drug development. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its effects on the body.
Métodos De Síntesis
The synthesis of N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves the reaction between 2-furoic acid and 2-phenylethylamine in the presence of thionyl chloride. The reaction results in the formation of 2-(2-phenylethyl)furan-2-carbonyl chloride, which is then reacted with phenylmethanethiol in the presence of a base to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a probe to study the interaction between proteins and small molecules. In pharmacology, it has been used to study the mechanism of action of different drugs and their effects on the body.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c22-20(21-14-13-16-7-3-1-4-8-16)19-12-11-17(23-19)15-24-18-9-5-2-6-10-18/h1-12H,13-15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYDTPMMSYXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)
![6-(p-tolyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784820.png)
![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)

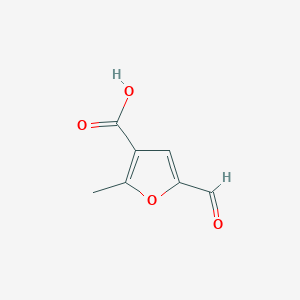
![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)
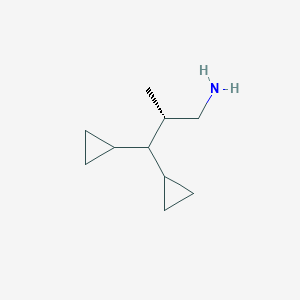

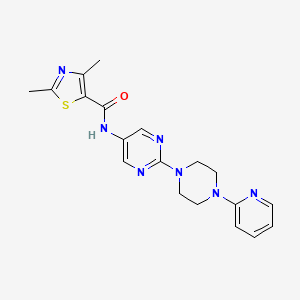
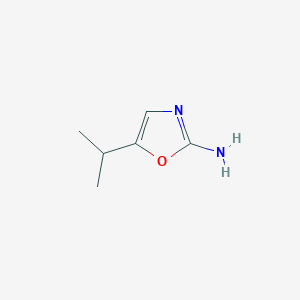
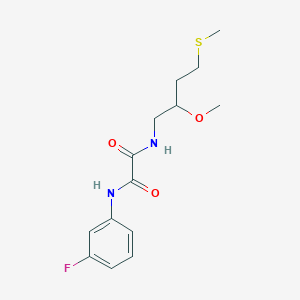
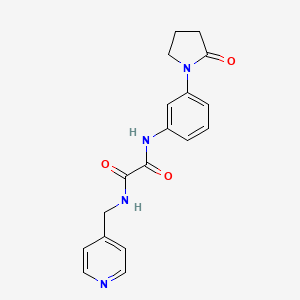
![Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid](/img/structure/B2784841.png)